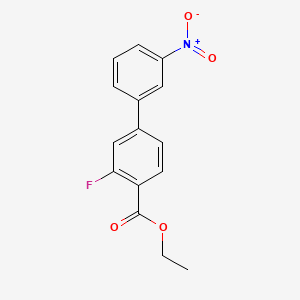

Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-fluoro-4-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4/c1-2-21-15(18)13-7-6-11(9-14(13)16)10-4-3-5-12(8-10)17(19)20/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHJINAANWODPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742860 | |

| Record name | Ethyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-87-9 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Fluoro 4 3 Nitrophenyl Benzoate

Retrosynthetic Analysis of Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, commercially available starting materials. The primary disconnections are at the ester linkage and the aryl-aryl bond.

The most straightforward initial disconnection is the ester bond, which simplifies the target molecule to 2-fluoro-4-(3-nitrophenyl)benzoic acid and ethanol (B145695). This is a standard transformation based on the well-established Fischer-Speier esterification reaction.

The second key disconnection breaks the bond between the two phenyl rings of the 2-fluoro-4-(3-nitrophenyl)benzoic acid intermediate. This leads to two potential synthetic precursors, depending on the chosen cross-coupling strategy. For a Suzuki-Miyaura coupling, the disconnection points to a halogenated benzoic acid derivative and a nitrophenylboronic acid. A logical choice of synthons would be 2-fluoro-4-halobenzoic acid and 3-nitrophenylboronic acid. This approach is often favored due to the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction.

Direct Synthesis Approaches

Direct synthesis of this compound can be achieved through a sequence of reactions that first construct the biphenyl (B1667301) carboxylic acid core, followed by esterification.

Esterification Reactions for the Formation of this compound

The final step in the synthesis is the esterification of 2-fluoro-4-(3-nitrophenyl)benzoic acid. This transformation is typically achieved via Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of an acid catalyst. researchgate.netscirp.org

A variety of acid catalysts can be employed for the esterification of benzoic acid derivatives. Common choices include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). google.com For substrates that may be sensitive to harsh conditions, solid acid catalysts or milder catalytic systems can be utilized. Research on the esterification of similar substituted benzoic acids has explored various catalysts to improve yields and reaction conditions. For instance, the esterification of 4-nitrobenzoic acid has been successfully carried out using catalysts such as polyfluoroalkanesulfonic acid and silicon tetrachloride. scirp.org

Recent advancements in green chemistry have also introduced novel catalytic systems. For example, deep eutectic solvents (DES) have been shown to be effective dual solvent-catalysts for the esterification of benzoic acid, offering high conversions under relatively mild conditions. researchgate.net

To drive the reversible esterification reaction towards the product, the removal of water is crucial. This can be achieved by using a large excess of the alcohol (ethanol) or by azeotropic distillation. The reaction is typically heated to reflux to ensure a reasonable reaction rate. google.com

Optimization of reaction conditions involves balancing temperature, reaction time, and catalyst loading to maximize the yield of the desired ethyl ester while minimizing side reactions. For example, in the synthesis of ethyl 3-nitro-4-fluoro-benzoate, the reaction mixture was refluxed for several hours with the addition of concentrated sulfuric acid to achieve a good yield.

Table 1: Representative Conditions for Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

| 4-Nitrobenzoic Acid | Ethanol | H₂SO₄ | Reflux | High | scirp.org |

| 3-Nitro-4-fluoro-benzoic acid | Ethanol | H₂SO₄ | Reflux, 16h | - | |

| Benzoic Acid | Ethanol | Deep Eutectic Solvent | 75°C | 88.3% | researchgate.net |

Note: Specific yield for ethyl 3-nitro-4-fluoro-benzoate was not provided in the cited literature.

Cross-Coupling Strategies for Benzoate (B1203000) Construction

The core structure of 2-fluoro-4-(3-nitrophenyl)benzoate is the biphenyl moiety. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of such aryl-aryl bonds.

The Suzuki-Miyaura coupling reaction is a highly effective method for constructing the biphenyl backbone of the target molecule. This reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.

For the synthesis of the key intermediate, 2-fluoro-4-(3-nitrophenyl)benzoic acid, a viable approach is the Suzuki-Miyaura coupling of 2-fluoro-4-bromobenzoic acid with 3-nitrophenylboronic acid. This reaction benefits from the commercial availability of both coupling partners. The presence of the fluorine atom and the nitro group is well-tolerated under typical Suzuki coupling conditions.

The catalytic system for this transformation generally consists of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. ajgreenchem.com The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), while solvent systems often consist of a mixture of an organic solvent like dioxane or dimethylformamide (DMF) and water. ajgreenchem.com

Table 2: Suzuki-Miyaura Coupling for the Synthesis of 2-fluoro-4-(3-nitrophenyl)benzoic acid

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Time | Reference |

| 2-Fluoro-4-bromobenzoic acid | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (1–2 mol%) | - | DMF/H₂O (3:1 v/v) | 80–100°C | 12–24 h | |

| 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane:H₂O (4:1) | 80°C | 16 h | ajgreenchem.com |

Note: The base for the first entry was not specified in the provided search result.

An alternative, though less direct, approach to the biphenyl carboxylic acid intermediate involves the nitration of a pre-formed biphenyl structure. For instance, 2-fluoro-4-phenylbenzoic acid could be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pendant phenyl ring. However, this method may lead to issues with regioselectivity, potentially yielding a mixture of isomers that would require purification.

Other Palladium-Catalyzed Coupling Approaches

The formation of the biaryl linkage in this compound is amenable to several palladium-catalyzed cross-coupling reactions. While a specific documented synthesis using these methods is not prevalent in the literature, established protocols for similar structures provide a clear blueprint. The Suzuki-Miyaura coupling is a primary candidate for this transformation, offering a versatile and widely applicable method for C-C bond formation. mdpi.comnih.gov A plausible route involves the reaction of a halo-substituted benzoate, such as Ethyl 4-bromo-2-fluorobenzoate or the corresponding triflate, with (3-nitrophenyl)boronic acid .

The choice of catalyst, ligand, and base is critical for achieving high yields. Palladium(II) acetate (B1210297) or palladium(II) chloride are common catalyst precursors, often used in conjunction with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sophisticated biarylphosphines such as SPhos, which can enhance catalytic activity for challenging substrates. mdpi.comnih.gov

Another advanced approach involves the site-selective arylation of dihalobenzoates using aryl titanium reagents. ias.ac.in This method demonstrates that by carefully selecting the palladium catalyst and ligand system, coupling can be directed to a specific position on a di-halogenated ring, a principle that could be applied to precursors of the title compound. ias.ac.in For instance, a system of Pd(OAc)₂ with a specific phosphine ligand (L9) has been shown to direct arylation to the C4 or C5 position of alkyl 2,4- and 2,5-dihalobenzoates. ias.ac.in

The following table summarizes typical conditions for Suzuki-Miyaura reactions applicable to the synthesis of biaryl compounds.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(II) complex | None | K₂CO₃ | EtOH/H₂O | 80 | 91 | nih.gov |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | Good | semanticscholar.org |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | Varies | Good | semanticscholar.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Fluoro-Substituted Precursors

Nucleophilic Aromatic Substitution (SNAr) presents a powerful alternative for constructing the C-O-C or C-C aryl-aryl bond. The reaction mechanism relies on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group on the aromatic ring. libretexts.orgpressbooks.pub The nitro group (-NO₂) is one of the most effective activating groups for SNAr.

In the context of this compound, a plausible SNAr strategy would involve a precursor like Ethyl 2,4-difluorobenzoate or Ethyl 2-fluoro-4-nitrobenzoate . nih.gov The fluorine atom is an excellent leaving group in SNAr reactions. The reaction would proceed by the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion. pressbooks.pub

For example, reacting Ethyl 2-fluoro-4-nitrobenzoate with a suitable 3-substituted phenyl nucleophile could be a potential route, though less common. A more conventional approach would be the reaction of Ethyl 4-chloro-2-fluorobenzoate with 3-nitrophenol in the presence of a base like potassium carbonate or potassium tert-butoxide. The fluorine atom at the 2-position and the ester at the 1-position activate the leaving group at the 4-position for nucleophilic attack. Recent studies have highlighted that many SNAr reactions may proceed through a concerted mechanism (cSNAr) rather than the traditional two-step pathway, which can be influenced by the solvent and the nature of the nucleophile and leaving group. semanticscholar.orgnih.govnih.gov

Directed Aromatic Nitration Strategies and Regioselectivity Control

The introduction of the nitro group onto the second phenyl ring via directed aromatic nitration of a precursor like Ethyl 2-fluoro-4-phenylbenzoate is a synthetic challenge due to issues of regioselectivity. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) on this substrate would likely lead to a mixture of isomers, with nitration occurring at the ortho and para positions of the outer phenyl ring, which are activated by the phenoxy linkage.

To achieve the desired meta-substitution, a more controlled, multi-step strategy is required. One such strategy involves the synthesis of 2-fluoro-4-(3-aminophenyl)phenol as a key intermediate. This intermediate could then undergo a Sandmeyer-type reaction to introduce the nitro group, or a protection-nitration-deprotection sequence.

A more direct, albeit still multi-step, approach to achieve regioselectivity involves the nitrosation of a phenol (B47542) precursor. For instance, the nitration of 2-fluorophenol (B130384) can be controlled to favor the 4-position by first performing a nitrosation reaction with a nitrite (B80452) salt in acidic medium to form 2-fluoro-4-nitrosophenol. google.com This intermediate is then oxidized to the corresponding 2-fluoro-4-nitrophenol . google.com This phenol could then be coupled with a suitable 3-halobenzoate derivative or undergo other transformations to build the final molecule, ensuring the nitro group is correctly placed. This method avoids the poor regioselectivity of direct nitration on an unactivated or unfavorably activated ring.

Derivatization and Conversion Routes for Related Precursors

Synthesis of Related Benzoate Intermediates (e.g., Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate, Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate)

The synthesis of structurally related intermediates provides insight into the reactivity of the core scaffolds. For example, Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is synthesized from 1-fluoro-2-nitrobenzene (B31998) and ethyl 2-chloropropionate. chemicalbook.com This reaction is effectively promoted by a strong base, potassium tert-butoxide, in an inert atmosphere at low temperatures. chemicalbook.com

The synthesis of Ethyl 3-nitro-4-fluoro-benzoate is achieved through the esterification of 3-nitro-4-fluoro-benzoic acid in ethanol with a catalytic amount of concentrated sulfuric acid, followed by reflux. prepchem.com

These examples demonstrate the standard chemical transformations used to prepare key building blocks.

One-Pot Nitro Reductive Cyclization Methods

Nitro-containing aromatic compounds, such as the title compound or its precursors, are valuable intermediates for the synthesis of various heterocyclic systems through reductive cyclization. One-pot methods are particularly efficient as they reduce the number of synthetic steps and purification procedures.

For example, nitroarenes can be converted into quinazolinones in a one-pot reaction. This can be achieved using low-valent titanium, which mediates the reductive cyclization of a nitro compound in the presence of a thiourea (B124793) intermediate. nih.gov Another effective method involves using formic acid and iron powder, which reduces the nitro group and facilitates the cyclization to form bicyclic imidazoles. nih.gov Similarly, the reductive cyclization of o-nitrochalcones using formic acid as a carbon monoxide surrogate in the presence of a palladium catalyst can yield 4-quinolones. mdpi.com These methods showcase potential downstream applications for nitro-biaryl esters in the synthesis of complex, fused heterocyclic structures.

Synthesis via Organometallic Reagents (e.g., Potassium tert-Butoxide)

Organometallic reagents, particularly strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu), play a crucial role in the synthesis of precursors. researchgate.net As previously mentioned, the synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate utilizes KOtBu to facilitate the coupling between o-fluoronitrobenzene and ethyl-2-chloropropionate in DMF at -45 °C, achieving a high yield. chemicalbook.com

The reaction conditions for this synthesis are summarized in the table below.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Fluoronitrobenzene | Ethyl 2-chloropropionate | Potassium tert-butoxide | DMF | -45 | 96 | chemicalbook.com |

Potassium tert-butoxide is also frequently employed to promote SNAr reactions involving fluoroarenes, where it can act as a base to generate a potent nucleophile in situ (e.g., from an alcohol or thiol) or directly participate in the reaction mechanism under certain conditions. nih.govekb.egstanford.edu Its efficacy in these transformations makes it a vital tool in the synthetic chemist's arsenal (B13267) for constructing molecules like this compound and its analogues.

Stereoselective Synthesis of Fluoro-Nitrophenyl Moieties

The stereoselective synthesis of molecules containing fluoro-nitrophenyl fragments is a sophisticated area of organic chemistry, primarily focusing on the creation of chiral centers or axes of chirality. In the context of this compound, which is a biaryl compound, stereoselectivity would manifest as atropisomerism if the rotation around the single bond connecting the two phenyl rings is sufficiently restricted. This restricted rotation gives rise to stable, non-superimposable mirror-image conformers (atropisomers). The presence of substituents ortho to the biaryl axis, such as the fluorine atom in the target molecule, is a key factor in inducing atropisomerism.

Modern synthetic methods have increasingly focused on catalytic asymmetric transformations to achieve high levels of enantioselectivity in the synthesis of such chiral biaryls. These methods often employ transition metal catalysts or organocatalysts to control the spatial arrangement of atoms during the key bond-forming steps.

One of the most powerful methods for the construction of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. The development of asymmetric variants of this reaction has enabled the synthesis of a wide range of axially chiral biaryls. For instance, the use of palladium catalysts with chiral phosphine ligands has proven effective. In a relevant study, substituted 2-formylarylboronic acids were successfully coupled with aryl halides, including a 2-nitronaphthalen-1-yl trifluoromethanesulfonate, to generate multifunctionalized axially chiral biaryls. nih.gov The use of a specific palladium catalyst, palladium-Cy-MOP, resulted in high yields and excellent enantioselectivities. nih.gov

This methodology provides a highly efficient and practical strategy for preparing novel multifunctionalized axially chiral biaryls, and could, in principle, be adapted for the synthesis of this compound by employing appropriately substituted arylboronic acids and aryl halides.

Table 1: Enantioselective Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biaryls nih.gov

| Entry | Aryl Halide/Triflate | Arylboronic Acid | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Nitronaphthalen-1-yl triflouromethanesulfonate | Substituted 2-formylarylboronic acid | Palladium-Cy-MOP | 53-97 | up to 97 |

Copper-catalyzed reactions have also emerged as a powerful tool for the enantioselective synthesis of axially chiral biaryls. One notable approach involves the enantioselective acyloxylation of cyclic diaryliodonium salts. researchgate.net This method utilizes a copper catalyst in conjunction with a chiral bis(oxazoline) ligand to introduce an acyloxy group onto a biaryl scaffold with high enantioselectivity. researchgate.net The resulting acyloxylated 2-iodobiaryls can be further functionalized, offering a versatile entry point to a variety of chiral biaryl compounds. researchgate.net

Another innovative copper-catalyzed method is the enantioselective ring-opening of cyclic diaryliodoniums with a trifluoromethylthiolating agent, which allows for the direct synthesis of trifluoromethylthiolated biaryl atropisomers in high yields and enantioselectivity. rsc.org While not directly incorporating a nitro group, this method highlights the utility of copper catalysis in creating chiral biaryls with fluorine-containing substituents.

Table 2: Copper-Catalyzed Enantioselective Synthesis of Axially Chiral Acyloxylated 2-Iodobiaryls researchgate.net

| Entry | Substrate | Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclic diaryliodonium salt | Carboxylic acid | Cu(OAc)₂ / Chiral bis(oxazoline) | Mostly >99 | Mostly >99 |

The use of enzymes in asymmetric synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of fluorinated compounds, enzymatic approaches can facilitate the precise and selective incorporation of fluorine. the-innovation.org For example, flavin mononucleotide (FMN)-dependent reductases can be engineered to control the stereochemistry at positions remote from the initial reaction site, enabling the production of a diverse range of chiral fluorinated molecules. the-innovation.org While direct enzymatic synthesis of a biaryl like this compound is not yet established, the principles of enzymatic catalysis for stereoselective fluorination represent a promising future direction. the-innovation.org

Other notable strategies for the stereoselective synthesis of complex fluorinated molecules include:

Organocatalytic Tandem Reactions: Asymmetric synthesis of fluorinated flavanone (B1672756) derivatives has been achieved through an organocatalytic tandem intramolecular oxa-Michael addition followed by an electrophilic fluorination reaction, using bifunctional cinchona alkaloids as catalysts. nih.gov

Frustrated Lewis Pair (FLP) Mediated C-F Activation: A method for the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair, where a chiral sulfide (B99878) acts as the Lewis base, has been reported to produce diastereomeric sulfonium (B1226848) salts with high diastereoselectivity. nih.gov

Central-to-Axial Chirality Transfer: This strategy involves the conversion of a pre-existing stereocenter into axial chirality, and has been successfully applied to the synthesis of various atropisomeric compounds. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Fluoro 4 3 Nitrophenyl Benzoate

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is generated. For Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate, the FTIR spectrum is predicted to exhibit several key absorption bands that confirm its structural components.

The most prominent feature is expected to be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. This region is characteristic of aromatic esters. orgchemboulder.comchegg.com The presence of two distinct nitro (NO₂) groups, one on each aromatic ring, should give rise to strong asymmetric and symmetric stretching bands. These are anticipated around 1520-1540 cm⁻¹ (asymmetric) and 1340-1350 cm⁻¹ (symmetric). researchgate.netresearchgate.net

The carbon-fluorine (C-F) bond, a key feature of the molecule, is expected to produce a strong absorption band in the 1200-1250 cm⁻¹ region. uwosh.eduniscpr.res.in Aromatic C=C stretching vibrations within the benzene (B151609) rings will likely appear as a series of absorptions between 1450 cm⁻¹ and 1600 cm⁻¹. The spectrum will also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹. scholarsresearchlibrary.com

Table 1: Predicted FTIR Peaks for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2985 - 2850 | C-H Stretch | Aliphatic (Ethyl) | Medium-Weak |

| 1740 - 1720 | C=O Stretch | Ester | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1540 - 1520 | N-O Asymmetric Stretch | Nitro (NO₂) | Strong |

| 1350 - 1340 | N-O Symmetric Stretch | Nitro (NO₂) | Strong |

| 1250 - 1200 | C-F Stretch | Aryl Fluoride (B91410) | Strong |

| 1300 - 1100 | C-O Stretch | Ester | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. While FTIR is sensitive to polar bonds, Raman is particularly effective for identifying non-polar and symmetric vibrations. rsc.org

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching of the nitro groups, anticipated around 1340-1350 cm⁻¹. spectroscopyonline.com The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the benzene rings, are also characteristically strong in Raman spectra and would provide structural confirmation. aip.org Aromatic C-H and C=C stretching vibrations will also be present. The carbonyl (C=O) stretch, while strong in FTIR, is typically weaker in Raman spectra for esters. This complementary nature of FTIR and Raman provides a more complete vibrational profile of the molecule. acs.org

Table 2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic | Medium |

| ~1600 | Ring Breathing Mode | Aromatic | Strong |

| 1540 - 1520 | N-O Asymmetric Stretch | Nitro (NO₂) | Medium |

| 1350 - 1340 | N-O Symmetric Stretch | Nitro (NO₂) | Strong |

| ~1000 | Ring Breathing Mode | Aromatic | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework and connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, proximity, and coupling of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the ethyl group and the protons on the two aromatic rings.

The ethyl group should present as a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. docbrown.infoyoutube.com The methylene protons, being attached to an electronegative oxygen atom, are expected to resonate downfield around 4.4 ppm, while the methyl protons should appear upfield around 1.4 ppm. orgchemboulder.comnih.gov

The aromatic region of the spectrum is predicted to be more complex. The first substituted ring (the benzoate (B1203000) portion) contains three protons. The proton ortho to the fluorine atom will be split by both the adjacent proton and the fluorine atom, likely appearing as a doublet of doublets. The other two protons on this ring will also show complex splitting patterns due to proton-proton and proton-fluorine coupling. The second aromatic ring (the 3-nitrophenyl group) contains four protons, which will exhibit splitting patterns characteristic of a meta-substituted nitrobenzene.

Table 3: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.4 - 7.5 | Multiplets | 7H | Aromatic Protons (both rings) |

| ~4.4 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, confirming the carbon skeleton. The spectrum of this compound is expected to show signals for the ester carbonyl carbon, the twelve aromatic carbons, and the two carbons of the ethyl group.

The ester carbonyl carbon is the most deshielded, predicted to appear around 164-166 ppm. brainly.comucalgary.ca The aromatic carbons will resonate in the 110-150 ppm range, with their specific shifts influenced by the attached substituents (fluoro, nitro, and ester groups). tandfonline.comnih.govrsc.org The carbon atom bonded to fluorine will show a large C-F coupling constant. The carbons attached to the nitro groups will also be significantly shifted. The ethyl group carbons are expected at approximately 62 ppm (-OCH₂) and 14 ppm (-CH₃). brainly.comhmdb.ca

Table 4: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166 - 164 | Ester Carbonyl (C=O) |

| 150 - 110 | Aromatic Carbons (C-F, C-NO₂, C-H, C-C) |

| ~62 | Methylene Carbon (-OCH₂) |

| ~14 | Methyl Carbon (-CH₃) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Group Environment

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F is 100% naturally abundant and has a spin of ½, it provides clear spectra with a wide chemical shift range, making it very sensitive to the local electronic environment. azom.combiophysics.org

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on a benzene ring is typically observed between -100 and -140 ppm relative to a CFCl₃ standard. The exact position is influenced by the electronic effects of the other substituents on the ring—in this case, the ortho-ester group and the para-nitrophenyl (B135317) group. researchgate.netnih.gov This signal would likely be a multiplet due to coupling with the adjacent aromatic protons.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| -120 to -100 | Multiplet | Aromatic Fluorine |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the covalent framework of this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that maps the intricate connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a clear correlation between the methyl (CH₃) and methylene (CH₂) protons of the ethyl group. Additionally, it would reveal the connectivity between adjacent protons on both the fluoro-substituted benzoate ring and the nitro-substituted phenyl ring, helping to delineate the substitution patterns on each aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals of the ethyl group and, more importantly, distinguishing the signals of the aromatic C-H groups in the two different phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range (typically 2-3 bond) correlations between protons and carbons. This technique is paramount for assembling the molecular puzzle. Key expected HMBC correlations would link the methylene protons of the ethyl group to the ester carbonyl carbon, and the aromatic protons on the benzoate ring to this same carbonyl carbon. Crucially, HMBC correlations between protons on one ring and carbons on the other would definitively establish the C-C bond connecting the two aromatic systems, confirming the 4-position linkage.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | -CH₂-CH₃ of ethyl group Correlations between adjacent aromatic protons on each ring |

| HSQC | ¹H - ¹³C (1-bond) | -CH₂- to its carbon -CH₃ to its carbon Each aromatic C-H to its respective carbon |

| HMBC | ¹H - ¹³C (2-3 bonds) | -CH₂- protons to carbonyl carbon (C=O) Aromatic protons to carbons within their own ring and adjacent rings Aromatic protons on benzoate ring to carbonyl carbon |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₅H₁₂FNO₄ sinfoochem.com. The calculated exact mass of the neutral molecule is 289.0750 g/mol . In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the compound would be observed as the protonated molecule, [M+H]⁺.

Calculated Exact Mass [M+H]⁺: 290.0823 (for C₁₅H₁₃FNO₄⁺)

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the compound's molecular formula.

Fragmentation Pathways of this compound

Under the energetic conditions of electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion undergoes fragmentation. The resulting pattern is a fingerprint that helps to confirm the structure. The fragmentation of nitroaromatic compounds and esters follows predictable pathways. researchgate.netchemguide.co.ukyoutube.com

Likely fragmentation pathways for this compound include:

Loss of the ethoxy radical: Cleavage of the C-O bond to lose ·OCH₂CH₃ (m/z 45.03).

Loss of ethylene: A McLafferty rearrangement could lead to the loss of C₂H₄ (m/z 28.03) from the ethyl group.

Loss of the nitro group: Cleavage of the C-N bond to lose ·NO₂ (m/z 46.01).

Cleavage of the biphenyl (B1667301) linkage: The bond connecting the two aryl rings can break.

Table 2: Predicted Mass Spectrometry Fragments

| Fragment Ion Structure | Proposed Loss | Predicted m/z |

|---|---|---|

| [M - C₂H₅O]⁺ | Loss of ethoxy radical | 244.04 |

| [M - C₂H₄]⁺· | Loss of ethylene | 261.05 |

| [M - NO₂]⁺ | Loss of nitro group | 243.08 |

| [C₇H₄FO₂]⁺ | Benzoyl cation fragment | 139.02 |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...F, π...π interactions)

The crystal packing would be dictated by a series of non-covalent interactions. Based on the functional groups present, the following interactions would be anticipated to play a significant role in the supramolecular assembly: researchgate.netnih.gov

C-H···O Hydrogen Bonds: The aromatic and ethyl C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the highly polar nitro group and the ester's carbonyl group. These interactions are common in organizing molecules into chains or dimeric motifs.

π···π Interactions: The two electron-rich aromatic rings provide the opportunity for π-π stacking. These interactions, where the planes of the rings stack upon one another, would be a major stabilizing force in the crystal lattice.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor are also possible, further influencing the crystal packing.

Dihedral Angle Analysis and Conformational Studies

A key structural feature of biphenyl compounds is the dihedral angle between the planes of the two aromatic rings. researchgate.netnih.gov In this compound, this angle is expected to be significantly greater than 0° due to the steric hindrance between the ortho-protons on one ring and the other. This twisting is a characteristic feature of substituted biphenyls.

Other important conformational parameters that would be determined include:

The dihedral angle of the ester group relative to the plane of the benzoate ring.

The dihedral angle of the nitro group relative to its attached phenyl ring. These angles reveal the extent of conjugation and steric strain within the molecule.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Fluoro 4 3 Nitrophenyl Benzoate

Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

No published studies were found that report the optimized geometry and electronic structure of Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate as determined by Density Functional Theory (DFT) calculations. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule, yielding key geometric parameters and electronic properties.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

A molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Electrostatic Potential Surface Analysis for Charge Distribution

There are no available studies that present an electrostatic potential (ESP) surface analysis for this compound. An ESP map would illustrate the charge distribution across the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions, which is fundamental for predicting intermolecular interactions.

Molecular Dynamics and Conformational Analysis

Simulation of Dynamic Behavior and Conformational Preferences

No molecular dynamics (MD) simulations for this compound have been found in the scientific literature. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and the interactions between its different functional groups.

Energy Landscape Exploration

An exploration of the potential energy surface to identify stable conformers and the energy barriers between them has not been published for this compound. This analysis is essential for understanding the molecule's conformational preferences and how they might influence its physical and chemical properties.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state architecture of molecular crystals. These non-covalent forces, although weaker than covalent bonds, dictate the arrangement of molecules in a crystal lattice, which in turn influences the material's physical properties. For this compound, a molecule with several polar functional groups, a variety of intermolecular interactions are anticipated to play a significant role in its crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. crystalexplorer.netscirp.org It generates a surface around a molecule where the electron distribution of the molecule of interest is equal to the contribution from all other molecules in the crystal. crystalexplorer.net This surface can be mapped with various properties to highlight different aspects of intermolecular contacts.

For aromatic nitro compounds, Hirshfeld analysis typically reveals a complex interplay of interactions. The analysis of related nitrophenyl benzoate (B1203000) structures shows that the most significant contributions to the crystal packing often come from H···O/O···H, H···C/C···H, and H···H interactions. numberanalytics.com The d_norm map, a key feature of Hirshfeld analysis, uses a color scale to indicate the nature of these contacts: red spots highlight shorter contacts with negative d_norm values, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. numberanalytics.comyoutube.com

In the absence of a published crystal structure for this compound, we can infer its likely intermolecular contacts from studies on analogous compounds. For instance, the analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate reveals significant C-H···O hydrogen bonds and offset π–π stacking interactions that form layers in the crystal structure. biotechinformers.comwikipedia.org Similarly, a study on N-(2-nitrophenyl)maleimide showed that H···O/O···H, H···C/C···H, and H···H interactions accounted for 54.7%, 15.2%, and 15.6% of the Hirshfeld surface, respectively. numberanalytics.com It is therefore highly probable that the crystal structure of this compound is also stabilized by a combination of such interactions.

Hydrogen bonds are a specific and crucial type of intermolecular interaction where a hydrogen atom is shared between two electronegative atoms. wikipedia.org The atom to which the hydrogen is covalently bonded is the donor, while the other electronegative atom is the acceptor. curlyarrows.comstackexchange.comquora.com In this compound, the oxygen atoms of the nitro and ester groups are potential hydrogen bond acceptors. The hydrogen atoms on the aromatic rings and the ethyl group can act as weak hydrogen bond donors, leading to the formation of C-H···O interactions. These types of interactions are commonly observed in the crystal structures of related nitrophenyl benzoates and play a significant role in their supramolecular assembly. biotechinformers.comwikipedia.orgiucr.orgnih.gov

Halogen bonding is another type of non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. Although the fluorine atom in this compound could potentially participate in halogen bonding, its high electronegativity generally makes it a poor halogen bond donor. However, its presence does influence the electronic distribution of the molecule and can participate in other types of intermolecular contacts.

Computational Molecular Descriptors and Their Derivation

Computational molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and materials science to predict the behavior and properties of compounds.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. wikipedia.orgnumberanalytics.comnih.gov TPSA is a good predictor of a molecule's ability to permeate cell membranes and is calculated based on the summation of fragment-based contributions, avoiding the need for 3D conformational analysis. nih.govpitt.edu For this compound, the calculated TPSA value is presented in the table below.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. numberanalytics.combiotechinformers.com A rotatable bond is generally defined as any single non-ring bond, attached to a non-terminal heavy atom. numberanalytics.com This descriptor is important in drug design as it affects the binding affinity of a molecule to its target. biotechinformers.comnumberanalytics.com The number of rotatable bonds for this compound has been computationally determined and is listed in the following table.

The number of hydrogen bond acceptors and donors in a molecule provides a simple count of the functional groups capable of participating in hydrogen bonds. youtube.comwikipedia.org Hydrogen bond acceptors are typically electronegative atoms with lone pairs of electrons (like oxygen or nitrogen), while hydrogen bond donors are hydrogen atoms attached to electronegative atoms. curlyarrows.comstackexchange.comquora.com These counts are fundamental in predicting the intermolecular interactions a molecule can form. The computationally derived hydrogen bond acceptor and donor counts for this compound are provided in the table below.

Table 1: Computational Molecular Descriptors for this compound

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 81.5 Ų |

| Rotatable Bonds | 5 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

Chemical Reactivity and Transformation of this compound

This compound is a complex aromatic ester that possesses multiple reactive sites, making it a versatile substrate for various organic transformations. Its structure contains three key functional groups—a nitro group, a fluoro group, and an ester moiety—each exhibiting distinct chemical reactivity. This article explores the specific transformations involving these functional groups, providing insight into the synthetic utility of this compound.

Chemical Reactivity and Transformation of Ethyl 2 Fluoro 4 3 Nitrophenyl Benzoate

Reactions at the Ester Moiety

Hydrolysis of the Ester Group under Acidic and Basic Conditions

The ester functional group in Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be effectively carried out under either acidic or basic conditions, with each proceeding through a distinct mechanism. askfilo.com The final products of hydrolysis are 2-fluoro-4-(3-nitrophenyl)benzoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄), and water, the ester undergoes hydrolysis in a reversible equilibrium process. doubtnut.com To drive the reaction to completion, an excess of water is typically used, in accordance with Le Châtelier's principle. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. doubtnut.com Subsequent proton transfer and elimination of an ethanol molecule yield the final carboxylic acid product, 2-fluoro-4-(3-nitrophenyl)benzoic acid. libretexts.org

Basic Hydrolysis (Saponification)

Under basic conditions, using a reagent like aqueous sodium hydroxide (B78521) (NaOH), the hydrolysis of the ester is an irreversible process known as saponification. quora.comsserc.org.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.org This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling an ethoxide ion (⁻OCH₂CH₃) as the leaving group. libretexts.org The highly basic ethoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt (sodium 2-fluoro-4-(3-nitrophenyl)benzoate) and ethanol. youtube.com A final acidification step with a strong acid, like hydrochloric acid (HCl), is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product. quora.comyoutube.com

| Condition | Reagents | Mechanism Type | Key Intermediate | Final Product (after workup) |

|---|---|---|---|---|

| Acidic | H₂O, cat. H₂SO₄ | Nucleophilic Acyl Substitution (Acid-Catalyzed) | Protonated Tetrahedral Intermediate | 2-fluoro-4-(3-nitrophenyl)benzoic acid |

| Basic | 1. NaOH(aq) 2. HCl(aq) | Nucleophilic Acyl Substitution (Base-Promoted) | Tetrahedral Intermediate | 2-fluoro-4-(3-nitrophenyl)benzoic acid |

Transesterification Reactions

Transesterification is a process that converts one ester into another through reaction with an alcohol in the presence of an acid or base catalyst. ucla.eduwikipedia.org For this compound, this reaction allows for the substitution of the ethyl group with a different alkyl group from the reacting alcohol.

The reaction is an equilibrium process. To favor the formation of the desired product, the reacting alcohol is typically used in large excess, functioning as the solvent for the reaction. ucla.edu This shifts the equilibrium position toward the products, maximizing the yield. wikipedia.org Both acid-catalyzed and base-catalyzed pathways are viable.

Acid-Catalyzed Transesterification : In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, increasing its reactivity. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate, and after a series of proton transfers, the original ethanol group is eliminated.

Base-Catalyzed Transesterification : A strong base can be used to deprotonate the incoming alcohol, forming a more nucleophilic alkoxide. This alkoxide attacks the ester's carbonyl carbon, and the subsequent collapse of the tetrahedral intermediate displaces the original ethoxide group.

This reaction is highly versatile for modifying the ester functionality of the molecule.

| Reactant Alcohol | Catalyst | Resulting Ester Product |

|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Propan-1-ol (CH₃CH₂CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Propyl 2-fluoro-4-(3-nitrophenyl)benzoate |

| Propan-2-ol ((CH₃)₂CHOH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl 2-fluoro-4-(3-nitrophenyl)benzoate |

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The feasibility and regioselectivity of such a reaction on the benzoate ring of this compound are governed by the electronic effects of the existing substituents. ucalgary.cauomustansiriyah.edu.iq The benzoate ring is polysubstituted, containing an ethyl ester group, a fluorine atom, and a 3-nitrophenyl group. All three of these substituents are classified as deactivating groups, meaning they withdraw electron density from the aromatic ring and make it less reactive towards electrophiles than benzene (B151609) itself. libretexts.orglibretexts.org

The directing effects of these groups determine the position of any incoming electrophile:

Ethyl Ester Group (-COOEt) : This group is a deactivator and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org It directs incoming electrophiles to the positions meta to itself (C3 and C5).

Fluoro Group (-F) : Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate (arenium ion). libretexts.orglibretexts.org The fluorine at C2 directs incoming electrophiles to its ortho positions (C3) and its para position (C5).

Considering the available positions for substitution (C3, C5, and C6), the directing effects of the primary substituents converge. Both the ester and the fluorine group direct substitution to positions C3 and C5. Therefore, electrophilic attack is most likely to occur at these positions. However, due to the strong deactivation conferred by the three substituents, forcing conditions (e.g., high temperatures, strong Lewis acids) would be necessary to achieve any substitution, and a mixture of products would be anticipated.

| Position on Benzoate Ring | Influence of -COOEt (at C1) | Influence of -F (at C2) | Predicted Reactivity |

|---|---|---|---|

| C3 | Meta (Directing) | Ortho (Directing) | Favored site for substitution |

| C5 | Meta (Directing) | Para (Directing) | Favored site for substitution |

| C6 | Ortho (Non-directing) | Ortho (Directing) | Less favored due to steric hindrance and lack of cumulative direction |

Cycloaddition Reactions Involving Nitrated Systems

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. wikipedia.org The presence of the electron-deficient 3-nitrophenyl group in this compound opens the possibility for its participation in certain types of cycloadditions, particularly those involving electron-rich partners. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it a potential candidate to react as a dipolarophile or dienophile in dearomative cycloaddition processes. nih.gov

A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edu In this type of reaction, the electron-poor nitrated aromatic ring can react with a 1,3-dipole (a molecule with a three-atom, four-electron π-system), such as a nitrone or an azomethine ylide. mdpi.com Such reactions can lead to the formation of complex, five-membered heterocyclic structures fused to the original aromatic ring, disrupting its aromaticity in the process.

| Reaction Type | Role of Nitrophenyl Group | Potential Reaction Partner (Example) | Hypothetical Product Class |

|---|---|---|---|

| [3+2] Cycloaddition | Dipolarophile (Electron Acceptor) | Nitrone (1,3-dipole) | Fused Isoxazolidine derivative |

| [3+2] Cycloaddition | Dipolarophile (Electron Acceptor) | Azomethine Ylide (1,3-dipole) | Fused Pyrrolidine derivative |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile (Electron Acceptor) | Electron-rich Diene | Fused Cyclohexene derivative |

An Examination of Ethyl 4-fluoro-3-nitrobenzoate in Materials Science

Ethyl 4-fluoro-3-nitrobenzoate is a specialty chemical compound that has garnered interest within various domains of chemical research. This article focuses on its potential applications in the development of advanced materials, including its role as a precursor in polymer chemistry, its prospective use in photoresponsive materials, and its investigation within liquid crystalline systems.

Applications in Advanced Materials and Polymer Science Research

The unique molecular architecture of Ethyl 4-fluoro-3-nitrobenzoate, which incorporates a fluorine atom and a nitro group on the benzene (B151609) ring, suggests its potential utility as a building block for more complex molecules and materials. These functional groups provide reactive sites for a variety of chemical transformations, making the compound a candidate for further investigation in materials science.

While specific research on the direct application of Ethyl 4-fluoro-3-nitrobenzoate as a monomer in polymerization is not extensively documented, its structural features suggest a potential role as a precursor to monomers for high-performance polymers. The presence of both a fluorine atom and a nitro group can influence the properties of resulting polymers, such as thermal stability, chemical resistance, and solubility.

The nitro group can be chemically reduced to an amine group, transforming the molecule into a fluorinated aromatic amine. Such compounds are valuable intermediates in the synthesis of specialized polymers like polyamides and polyimides. Fluorinated polyamides, for instance, are known for their enhanced solubility, thermal stability, and desirable dielectric properties, making them suitable for applications in electronics and aerospace. The synthesis of these polymers often involves the polycondensation of fluorinated diamines with dicarboxylic acids.

Research Findings on Related Fluorinated Polymers:

Fluorinated polyamides and poly(amide-imide)s have been synthesized from various fluorinated diamines and diacids, resulting in polymers with high thermal stability and excellent solubility in organic solvents. researchgate.netnih.gov

The introduction of fluorine-containing groups into the polymer backbone can lead to materials with high transparency and a low yellowness index. mdpi.com

Unsymmetrically substituted fluorinated aromatic diamines have been used to create polyamides with good optical transparency and high glass transition temperatures. mdpi.com

The conversion of Ethyl 4-fluoro-3-nitrobenzoate to a corresponding diamine or dicarboxylic acid derivative would be a necessary step for its incorporation into such polymer systems.

Nitroaromatic compounds, particularly those with ortho-nitrobenzyl functionalities, are a well-established class of photoresponsive molecules. nih.govnih.govsemanticscholar.org These compounds can undergo photochemical reactions, such as cleavage of covalent bonds, upon exposure to light, typically in the UV range. This property is exploited in the design of "smart" materials where a response is triggered by a light stimulus. researchgate.netrsc.org

Although Ethyl 4-fluoro-3-nitrobenzoate is not an ortho-nitrobenzyl derivative, the presence of the nitro group on the aromatic ring makes it a candidate for investigation in the field of photoresponsive materials. The photochemistry of nitroaromatic compounds can be complex, and the specific response of this molecule to light would require dedicated study. Potential applications could include the development of photo-degradable polymers or coatings, where the material's properties change upon irradiation.

Key Research Directions in Photoresponsive Polymers:

Photocleavable Groups: o-Nitrobenzyl esters are widely used as photocleavable pendant groups in polymers, allowing for the light-induced release of molecules or changes in polymer solubility. nih.govnih.govsemanticscholar.org

Surface Modification: The photosensitive nature of o-nitrobenzyl groups has been utilized to control the surface properties of materials, such as wettability and adhesion, through light exposure. nih.gov

Smart Coatings: The ability to alter material properties with light has led to the development of smart coatings with on-demand functionalities. nih.govnih.gov

Further research would be necessary to determine if Ethyl 4-fluoro-3-nitrobenzoate or its derivatives exhibit useful photoresponsive behavior for these applications.

There is currently no readily available scientific literature that specifically details the investigation or application of Ethyl 4-fluoro-3-nitrobenzoate in the field of liquid crystalline systems. The molecular shape and polarity of a compound are critical factors in determining its potential to exhibit liquid crystalline phases. While the rigid aromatic core of Ethyl 4-fluoro-3-nitrobenzoate is a common feature in liquid crystal molecules, further structural modifications would likely be necessary to induce mesophase behavior.

Medicinal Chemistry Research and Biological Activity Profiling in Vitro

Role as a Pharmaceutical Intermediate

Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its distinct structural features allow for a variety of chemical modifications, making it a versatile intermediate in the drug discovery process.

The chemical architecture of this compound, characterized by a biphenyl (B1667301) scaffold, is a common motif in a wide range of biologically active compounds. Biphenyl derivatives are utilized in the development of drugs with diverse therapeutic actions, including anti-inflammatory, antihypertensive, and antimicrobial properties. nih.gov The presence of the ethyl ester, fluoro, and nitro groups on this scaffold provides reactive sites for further chemical transformations.

For instance, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build more complex structures. Similarly, the ester can be hydrolyzed to a carboxylic acid, providing another point for modification. The fluoro group can influence the electronic properties of the rings and may participate in specific interactions with biological targets. The synthesis of related compounds, such as ethyl 2-(3-fluoro-4-nitrophenyl)propionate, has been documented, highlighting the utility of similar scaffolds in generating drug precursors. chemicalbook.com

The efficiency and scalability of synthesizing active pharmaceutical ingredients (APIs) are critical considerations in drug development. The use of well-defined intermediates like this compound can streamline the manufacturing process. The synthesis of related fluorinated and nitrated benzoic acid derivatives has been optimized using techniques like microwave-assisted synthesis to improve yields and reduce reaction times.

The quality of the final API is also influenced by the purity and stability of its intermediates. The structural characteristics of this compound, such as its crystallinity, can facilitate purification, ensuring a high-quality starting material for subsequent synthetic steps.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov The specific arrangement of functional groups in this compound makes it an excellent candidate for such investigations.

The fluoro and nitro groups are key pharmacophores that significantly modulate the biological activity of a molecule.

Table 1: Influence of Fluoro and Nitro Substituents on Molecular Properties

| Functional Group | Property | Influence on Biological Activity |

|---|---|---|

| Fluoro (F) | High Electronegativity | Can enhance binding affinity and metabolic stability. nih.gov |

| Small Size | Minimal steric hindrance, allowing for substitution at various positions. | |

| Polarity | Can form specific hydrogen bonds and dipole interactions with target proteins. | |

| **Nitro (NO₂) ** | Strong Electron-Withdrawing | Modulates electronic properties and reactivity of the molecule. nih.gov |

| Hydrogen Bond Acceptor | Can participate in key interactions within a protein's binding site. | |

| Redox Activity | Can be involved in the mechanism of action for certain drugs. nih.govresearchgate.netsvedbergopen.com |

To understand the specific contributions of the fluoro and nitro groups in this compound, it is useful to compare it with analogous substituted benzoates.

Studies on various substituted nitrophenyl benzoates have been conducted to probe their reactivity and biological activity. For example, the hydrolysis of p-nitrophenyl esters is a classic model system for studying enzyme kinetics. nih.gov Quantitative structure-activity relationship (QSAR) studies on 4-nitrophenyl-N-substituted carbamates have shown that the electronic properties of the substituents correlate with their inhibitory activity against cholesterol esterase. nih.gov Similarly, the reactivity of S-4-nitrophenyl thiobenzoates has been compared to their oxygen ester counterparts, revealing the impact of the leaving group on reaction rates. researchgate.net

The position of the substituents also plays a crucial role. A comparative study of ortho-substituted alkali metal benzoates, including nitro-substituted compounds, has demonstrated the effect of the substituent on the molecular structure and electronic charge density. researchgate.net

Table 2: Comparative Data of Analogous Substituted Benzoates

| Compound | Key Structural Feature | Observed Property/Activity | Reference |

|---|---|---|---|

| p-Nitrophenyl Esters | Para-nitro substitution | Model substrates for studying enzyme hydrolysis. | nih.gov |

| 4-Nitrophenyl-N-substituted Carbamates | Carbamate linkage | Inhibitors of cholesterol esterase, with activity dependent on substituent electronics. | nih.gov |

| S-4-Nitrophenyl Thiobenzoates | Thioester linkage | Higher reactivity in aminolysis compared to corresponding oxygen esters. | researchgate.net |

| Ortho-substituted Benzoates | Ortho-nitro substitution | Influences molecular structure and electronic charge distribution. | researchgate.net |

The design of bioactive molecules with high affinity and specificity for their targets is a central goal of medicinal chemistry. The structural features of this compound align with several established design principles, particularly in the context of kinase inhibitors.

The biphenyl scaffold is a common core structure in many kinase inhibitors. nih.govacs.org The rotational freedom of the two phenyl rings allows the molecule to adopt various conformations to fit into the ATP-binding pocket of kinases. Substituents on the phenyl rings can be strategically placed to interact with specific residues in the binding site, thereby increasing affinity and selectivity.

For instance, structure-guided design of kinase inhibitors has shown that substituents on a benzyl (B1604629) ring can project into the "gatekeeper" pocket of the kinase, a key determinant of inhibitor selectivity. nih.gov The ortho-fluoro group in this compound could potentially play a similar role in directing the conformation of the molecule and interacting with specific residues. The design of potent and selective inhibitors often involves a careful balance of hydrophobic and polar interactions, and the combination of the fluoro and nitro groups offers a way to modulate these properties. nih.govresearchgate.netmdpi.com

Enzyme Inhibition Studies

The nitrophenyl group, a key feature of the subject compound, is known to influence the electronic properties of molecules, which can be critical for enzyme-inhibitor interactions. Research into related compounds offers insights into potential, yet unconfirmed, activities.

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are absent, research on benzimidazole (B57391) derivatives, which can be synthesized from related precursors, shows significant α-amylase inhibitory potential. A study on a series of arylated benzimidazoles demonstrated potent α-amylase inhibition, with IC50 values in the micromolar range, comparable to the standard drug acarbose. nih.govresearchgate.net For instance, certain 2-arylbenzimidazole derivatives have shown significant activity. nih.gov The inhibitory activity is influenced by the nature and position of substituents on the benzimidazole core. nih.govacs.org

Table 1: α-Amylase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Substituent | IC50 (µM) | Reference |

|---|---|---|---|

| Arylated Benzimidazole Derivative 1 | 2-Furanyl | 1.86 ± 0.08 | nih.govresearchgate.net |

| Arylated Benzimidazole Derivative 2 | 2-Methylated Furanyl | --- | acs.org |

| Arylated Benzimidazole Derivative 3 | 2-Benzyloxyphenyl | --- | acs.org |

| Benzimidazole Urea (B33335) Derivative 3d | Cyclohexyl on urea nitrogen | 25.65 ± 0.03 | nih.gov |

| Benzimidazole Urea Derivative 3f | Butyl on urea nitrogen | 28.33 ± 0.02 | nih.gov |

Note: The table presents data for structurally related compounds to provide context for potential activity, not for this compound itself.

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. physchemres.org The benzimidazole scaffold is a component of some AChE inhibitors. nih.gov Studies on benzimidazole derivatives have revealed that they can exhibit significant inhibitory activity against AChE. For example, certain benzimidazole-triazole derivatives have shown potent AChE inhibition, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. nih.gov The presence of specific substituents, such as a 3,4-dihydroxy group on a phenyl ring attached to the benzimidazole, has been found to be important for activity. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Substituents | IC50 (nM) | Reference |

|---|---|---|---|

| Benzimidazole-triazole derivative 3d | 5(6)-chloro, 3,4-dihydroxy on phenyl | 31.9 ± 0.1 | nih.gov |

| Benzimidazole-triazole derivative 3h | 5(6)-chloro, 3,4-dihydroxy on phenyl | 29.5 ± 1.2 | nih.gov |

Note: This table illustrates the activity of related compound classes, as direct data for this compound is unavailable.

The structural components of this compound suggest potential interactions with other enzyme systems. For instance, benzimidazole derivatives have been investigated as inhibitors of various other enzymes, including butyrylcholinesterase (BChE), which is also a target in Alzheimer's disease research. researchgate.netnih.gov Some benzimidazole-carbamates have been designed as selective BChE inhibitors. nih.gov Furthermore, the benzimidazole core is present in inhibitors of poly (ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR), which are targets in cancer therapy.

In Vitro Biological Screening (Non-Clinical)

The following sections detail the in vitro anticancer and antimicrobial activities observed for derivatives that are structurally related to this compound, highlighting the potential therapeutic applications of this chemical class.

Benzimidazole derivatives are a well-established class of anticancer agents. The presence of a nitrophenyl group can enhance the anticancer properties of these compounds. Various 2-substituted benzimidazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. For example, certain derivatives have shown activity against human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT116) cell lines, with IC50 values often in the low micromolar range. The specific substitutions on the benzimidazole ring system play a crucial role in determining the potency and selectivity of the anticancer activity.

Table 3: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 (acetamide derivative) | MCF7 | 0.0047 | nih.gov |

Note: The data presented is for related benzimidazole derivatives to illustrate the potential of this scaffold, not for this compound.

The benzimidazole scaffold, particularly when substituted with electron-withdrawing groups like a nitro group, is a known pharmacophore in the design of antimicrobial agents.

Antitubercular Activity:

Novel benzimidazole derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Some of these compounds have shown promising activity, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.gov For instance, a series of novel benzimidazoles showed good activity, with one compound exhibiting an MIC of 0.112 µM against the H37Rv strain. nih.gov These compounds were also found to be active against isoniazid-resistant strains. nih.gov

Antibacterial and Antifungal Activity:

A broad range of benzimidazole derivatives have been reported to possess antibacterial and antifungal properties. nih.gov The antimicrobial spectrum and potency are highly dependent on the substitution pattern on the benzimidazole ring. For example, N-((1H-benzimidazol-1-yl) methyl)-4-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzenamine and related compounds have been synthesized and screened for their antimicrobial activity. nih.gov Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups often enhances the antimicrobial effects. nih.gov Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with MIC values in the low µg/mL range. nih.gov

Table 4: Antimicrobial Activity (MIC) of a Selected Benzimidazole Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5i (a trifluoromethylphenyl derivative) | M. leutus | Potent | nih.gov |

| E. coli | Potent | nih.gov | |

| S. aureus | Equivalent to standard | nih.gov | |

| S. epidermidis | Equivalent to standard | nih.gov | |

| B. cereus | Equivalent to standard | nih.gov | |

| A. niger | Equivalent to standard | nih.gov |

Note: This table provides an example of the antimicrobial potential of a related benzimidazole derivative, as no direct data exists for this compound.

Antiviral Activity Assessments

There is currently no publicly available data from in vitro studies assessing the antiviral activity of this compound against any specific viruses.

Mechanism of Action Investigations at the Molecular Level

Molecular Target Identification and Interaction Mechanisms

Scientific literature does not yet identify the specific molecular targets of this compound. As such, the mechanisms of interaction at a molecular level remain uncharacterized.

Role of Functional Groups (e.g., Fluoro, Nitro) in Receptor Binding and Enzyme Modulation

While the fluoro and nitro groups are known to be important pharmacophores in other compounds, influencing properties like metabolic stability and binding affinity, their specific roles in the context of this compound's potential interactions with biological receptors or enzymes have not been investigated or reported.

Theoretical Models of Ligand-Target Interactions (e.g., Docking Studies)

No molecular docking studies or other theoretical models detailing the binding of this compound to any biological target have been published. Such studies are contingent on the prior identification of a molecular target.

Future Research Directions and Unexplored Potential

Exploration of Novel Synthetic Routes and Catalytic Systems

While established cross-coupling methods like the Suzuki and Stille reactions are the current standards for synthesizing biphenyl (B1667301) compounds, future research could focus on developing more efficient, sustainable, and cost-effective synthetic pathways for Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate and its derivatives. Key areas of exploration include:

C-H Activation: Direct arylation via C-H bond activation is a rapidly advancing field. Research could target the direct coupling of a 3-nitrophenyl group with ethyl 2-fluorobenzoate (B1215865), which would eliminate the need for pre-functionalized starting materials like boronic acids or organotins, thereby reducing waste and synthetic steps.

Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, particularly when handling potentially energetic nitrated compounds. Developing a flow-based synthesis would be a significant step towards industrial-scale production.

Novel Catalysts: The exploration of catalysts based on earth-abundant metals such as iron, copper, or nickel, as alternatives to precious metals like palladium, is a major goal in green chemistry. Research into designing specific catalysts that are effective for the sterically hindered and electronically demanding coupling required for this molecule would be highly valuable.

| Potential Synthetic Route | Key Advantages | Research Focus |

| Direct C-H Arylation | Atom economy, reduced waste | Catalyst design, regioselectivity control |

| Continuous Flow Synthesis | Enhanced safety, scalability | Reactor design, optimization of parameters |

| Earth-Abundant Metal Catalysis | Cost-effectiveness, sustainability | Ligand development, mechanistic studies |

Advanced Computational Studies on Reaction Dynamics and Spectroscopic Predictions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced computational studies could offer deep insights:

Reaction Mechanism Simulation: Using Density Functional Theory (DFT) and other methods, the precise mechanisms of its synthesis and subsequent reactions could be modeled. This would allow for the optimization of reaction conditions and the prediction of potential byproducts.

Spectroscopic Prediction: High-level computational models can accurately predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the characterization of the molecule and serve as a benchmark for experimental data.

Conformational Analysis: The dihedral angle between the two phenyl rings is a critical determinant of the molecule's properties. Computational studies can map the potential energy surface related to this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding its interaction with biological targets or its packing in solid-state materials.